molecular formula C16H26FIO2Si B13928891 (4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane

(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane

Cat. No.: B13928891
M. Wt: 424.36 g/mol
InChI Key: QYGQNMTUAREIQK-UHFFFAOYSA-N
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Description

(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane is a chemical compound with the molecular formula C16H26FIO2Si and a molecular weight of 424.37 g/mol . This compound is characterized by the presence of fluoro, iodo, and methoxy groups attached to a phenoxy ring, which is further bonded to a triisopropylsilane group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the fluoro or iodo groups.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing biological processes and pathways. For example, the fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodo group can facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H26FIO2Si

Molecular Weight

424.36 g/mol

IUPAC Name

(4-fluoro-3-iodo-5-methoxyphenoxy)-tri(propan-2-yl)silane

InChI

InChI=1S/C16H26FIO2Si/c1-10(2)21(11(3)4,12(5)6)20-13-8-14(18)16(17)15(9-13)19-7/h8-12H,1-7H3

InChI Key

QYGQNMTUAREIQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)I)F)OC

Origin of Product

United States

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